molecular formula C14H13NO4S B2982124 (Z)-2-(4-oxo-2-(2-oxopropylidene)-3-phenylthiazolidin-5-yl)acetic acid CAS No. 1164536-80-4

(Z)-2-(4-oxo-2-(2-oxopropylidene)-3-phenylthiazolidin-5-yl)acetic acid

Cat. No. B2982124
CAS RN: 1164536-80-4
M. Wt: 291.32
InChI Key: YZLIFDANYWPYPC-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-2-(2-oxopropylidene)-3-phenylthiazolidin-5-yl)acetic acid, also known as OTAA, is a thiazolidine derivative that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is structurally similar to the anti-diabetic drug, pioglitazone. In

Scientific Research Applications

Adsorption of Rare Earth Metal Ions

The compound has been utilized in the synthesis of adsorbents from natural sodium alginate polymers for the adsorption of rare earth metal ions . These adsorbents demonstrate significant adsorption capacities for elements like La, Gd, Y, and Sc, which are crucial in various technological applications. The optimal pH identified for the adsorption of rare earth element (REE) 3+ ions was pH 5, and the introduction of the compound notably reduced the gel’s selectivity towards other metals like Cu, Pb, Cd, and Cr .

Wastewater Remediation

In the context of wastewater remediation, the synthesized gels containing the compound are part of a comprehensive methodology developed to address the presence of REEs in industrial effluents. This involves a tripartite paradigm where the final stage refines effluent quality to meet stringent aquatic standards, employing techniques such as solvent extraction, chemical precipitation, electrochemical deposition, membrane-based filtration, and adsorption .

Clean Energy Technologies

The compound plays a role in the realm of clean energy technologies due to its involvement in the fabrication of critical technological materials. It is part of the process that caters to the annual demand for rare earth oxides required by advanced electronic apparatuses, including printed circuit boards, digital displays, mobile devices, photovoltaic panels, and wind energy converters .

Spectroscopic Analysis

Spectroscopic analyses have highlighted the critical involvement of functional groups like C=O and C–O in the adsorption mechanisms when using gels infused with the compound. This suggests its potential application in the study of adsorption properties at a molecular level .

Kinetic and Thermodynamic Assessments

The compound-infused gels have been subjected to kinetic assessments, suggesting the applicability of the R–P model. This infers that the adsorption of rare earth ions onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption. Thermodynamic evaluations have also been conducted, providing insights into the efficiency of various gels against REE 3+ ions at different temperatures .

Recovery of Rare Earth Elements

Among the eluents analyzed for the recovery of REE 3+ ions, the most efficient recovery was observed with 0.1 M HCl/CaCl2 when using the compound-infused gels. This indicates its potential application in the recovery processes of rare earth elements from various solutions .

properties

IUPAC Name

2-[(2Z)-4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9(16)7-12-15(10-5-3-2-4-6-10)14(19)11(20-12)8-13(17)18/h2-7,11H,8H2,1H3,(H,17,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLIFDANYWPYPC-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1N(C(=O)C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\1/N(C(=O)C(S1)CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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